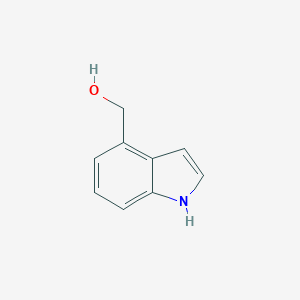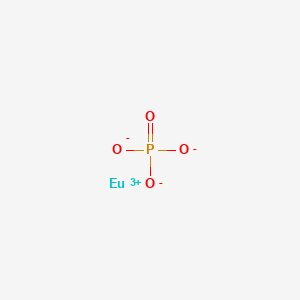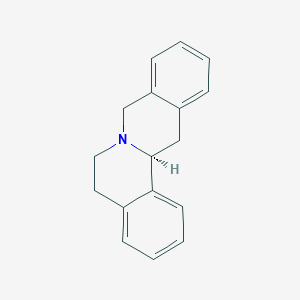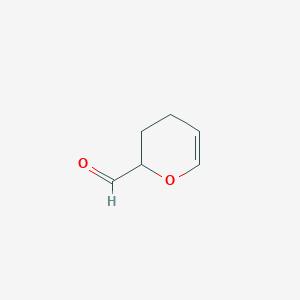
Indole-4-methanol
Overview
Description
Indole-4-methanol (I4M) is a naturally occurring compound found in many plant species. It is a member of the indole family of compounds and is an aromatic hydrocarbon with a molecular formula of C7H9NO. I4M is an important intermediate in the synthesis of many other compounds, including pharmaceuticals, dyes, and fragrances. In addition, I4M has been studied for its potential medicinal applications, including as an anti-inflammatory, antioxidant, and antimicrobial agent.
Scientific Research Applications
Palladium-Catalyzed Cyclization/Carboalkoxylation of Alkenyl Indoles : This study explores a reaction of 1-methyl-2-(4-pentenyl)indole with catalytic palladium and stoichiometric copper in methanol under CO to form tetrahydrocarbazole. This method is noted for tolerating substitution along the alkenyl chain and at various olefinic positions, indicating its potential for synthesizing a variety of carbazole structures (Liu & Widenhoefer, 2004).
Metabolism of Indole-3-Acetic Acid and Indole-3-Methanol in Wheat Leaf Segments : This research identifies indole-3-methanol as a product of indole-3-acetic acid metabolism in wheat leaves, leading to various products through different pathways, highlighting its role in plant biochemistry (Langenbeck-Schwich & Grainbow, 1984).
Picosecond Resolution of Indole Anisotropy Decays and Spectral Relaxation : The study investigates the rotational diffusion and time-resolved emission spectra of indole in methanol on a picosecond timescale. Such research aids in understanding the dynamic processes of molecules like indole-4-methanol in various solvents (Lakowicz et al., 1988).
Tetramethyl Orthosilicate as a Catalyst of C3-methylation of Indole by Supercritical Methanol : This paper discusses the methylation of indole in supercritical methanol catalyzed by orthosilicates, highlighting a method for selectively forming 3-methyl-1H-indole, which might be applicable for various indole derivatives, including this compound (Kozhevnikov et al., 2012).
Indole A Model System for One-photon Threshold Photoionization in Polar Media
: The study focuses on indole in polar media like water/methanol mixtures and explores the photoionization process, offering insights into the behavior of similar compounds like this compound in such environments (Lee & Robinson, 1984).
An Efficient Synthesis of the Indole Acetic Acid Metabolite of MK-0462 : This research discusses a palladium-catalyzed synthesis of indole-3-methanol, demonstrating its role as an intermediate in synthesizing bioactive molecules (Chen et al., 1996).
Safety and Hazards
Mechanism of Action
Target of Action
Indole-4-methanol, like other indole derivatives, is known to interact with a variety of targets in the body. The primary targets of indole compounds are often proteins or enzymes that play crucial roles in cellular processes . For instance, some indole derivatives have been found to inhibit Sir 2 protein , a key player in cellular regulation and aging processes.
Mode of Action
For example, they can bind to receptors, inhibit enzymes, or even influence gene expression . The exact interaction between this compound and its targets, and the resulting changes, are areas of ongoing research.
Biochemical Pathways
Indole compounds are involved in a variety of biochemical pathways. They are often synthesized from tryptophan, an essential amino acid, in a process catalyzed by the enzyme tryptophanase . Once synthesized, indole compounds can influence several pathways, including those involved in cell signaling, inflammation, and apoptosis . .
Pharmacokinetics
Studies on similar indole compounds suggest that they can be absorbed orally and distributed throughout the body . These compounds are often metabolized by the liver and excreted in the urine
Result of Action
Indole compounds are known to have a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . They can influence cell proliferation, induce apoptosis, and modulate immune responses . The specific effects of this compound at the molecular and cellular levels are areas of ongoing research.
Action Environment
The action of this compound, like other indole compounds, can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of these compounds . Additionally, the presence of other molecules, such as enzymes or cofactors, can also influence their action
Biochemical Analysis
Biochemical Properties
Indole-4-methanol, like other indole derivatives, interacts with various enzymes, proteins, and other biomolecules. For instance, indole modulates the functions of a widely conserved motility apparatus, the bacterial flagellum . It influences the rotation rates and reversals in the flagellum’s direction of rotation via multiple mechanisms .
Cellular Effects
This compound can have significant effects on various types of cells and cellular processes. For example, indole derivatives have been shown to reduce oxidative stress, impede DNA synthesis, influence target cells’ activation, proliferation, and apoptosis, and inhibit proinflammatory cytokines and chemokines .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. For instance, indole has been found to weaken cooperative protein interactions within the flagellar complexes to inhibit motility .
Metabolic Pathways
This compound is likely involved in the metabolic pathways of indole derivatives. Indole is metabolized from tryptophan by various microbiota
Subcellular Localization
The subcellular localization of this compound is currently not known. Other indole derivatives have been found to localize in various subcellular compartments. For instance, a geranylgeranyl diphosphate synthase from Catharanthus roseus, an enzyme involved in indole alkaloid biosynthesis, has been found to localize in the cytoplasm .
properties
IUPAC Name |
1H-indol-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-6-7-2-1-3-9-8(7)4-5-10-9/h1-5,10-11H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSGXWCTWBZFEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378471 | |
| Record name | Indole-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1074-85-7 | |
| Record name | Indole-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-indol-4-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes indole-4-methanol a suitable starting material for synthesizing complex molecules like α-cyclopiazonic acid?
A1: this compound serves as an attractive precursor due to its inherent structure. The indole ring system and the methanol substituent at the 4-position provide versatile handles for further chemical modifications. [] A notable example is its use in the total synthesis of (±)-α-cyclopiazonic acid. In this synthesis, this compound undergoes a series of transformations, including a crucial carbocationic cascade reaction, ultimately yielding the target molecule. This highlights the compound's synthetic utility in constructing complex natural products. You can read more about this synthesis in the paper published by [] Williams, D. A., et al. "A total synthesis of (±)-α-cyclopiazonic acid using a cationic cascade." Chemical Communications 17 (1997): 1599-1600.
Q2: Can the structure of aminomethyl 1H-indole-4-methanol derivatives be modified to influence their biological activity?
A2: Yes, research suggests that modifications to the aminomethyl 1H-indole-4-methanol scaffold can significantly impact its biological activity. [, ] For instance, varying the substituents (R and R1) on the aminomethyl group allows for fine-tuning the pharmacological properties of these derivatives. [] These alterations potentially lead to compounds with improved antihypertensive, hypotensive, and even anti-ulcer properties. [] This highlights the importance of structure-activity relationship (SAR) studies in optimizing these compounds for therapeutic applications.
Q3: What are the potential applications of aminomethyl 1H-indole-4-methanol derivatives in medicinal chemistry?
A3: Aminomethyl 1H-indole-4-methanol derivatives have shown promise as potential therapeutic agents, particularly for cardiovascular and gastrointestinal conditions. [, ] Research suggests that specific derivatives within this family exhibit antihypertensive and hypotensive activities, indicating their potential for treating high blood pressure. [] Furthermore, some derivatives display anti-ulcer properties, hinting at their possible use in managing peptic ulcers. [] These findings underscore the need for further exploration of these compounds as valuable leads in drug discovery.
Q4: What synthetic strategies are employed to access enantiomerically pure compounds like Hapalindole O starting from this compound derivatives?
A4: Enantiospecific synthesis of complex natural products like Hapalindole O leverages the versatility of this compound derivatives and chiral starting materials. [] One approach involves utilizing a chiral ketone derivative, like (3S, 4R)-3-methyl-4-pivaloyloxy-3-vinylcyclohexan-1-one, derived from (R)-(-)-carvone. [] This chiral ketone reacts with α, α-dimethyl-1-(p-toluenesulfonyl)-1H-indole-4-methanol, establishing the core carbon framework of Hapalindole O. [] Subsequent steps involve introducing the nitrogen functionality, stereoselective reduction, and isothiocyanate formation to complete the synthesis. [] This example demonstrates the power of combining chiral building blocks and strategic synthetic manipulations in accessing enantiomerically pure compounds from this compound derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-[3-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-[2-(2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene)ethylidene]-6-hydroxy-2,3-dihydroindol-1-ium-2-carboxylate](/img/structure/B86079.png)





![3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane](/img/structure/B86093.png)
